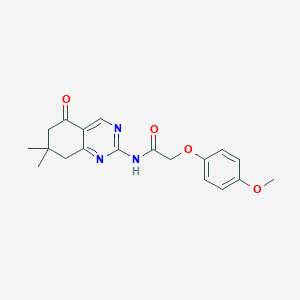

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide

Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide is a tetrahydroquinazoline derivative featuring a 7,7-dimethyl-5-oxo core fused with an acetamide moiety substituted by a 4-methoxyphenoxy group. This structure combines a rigid bicyclic system with a flexible phenoxyacetamide side chain, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C19H21N3O4 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C19H21N3O4/c1-19(2)8-15-14(16(23)9-19)10-20-18(21-15)22-17(24)11-26-13-6-4-12(25-3)5-7-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,21,22,24) |

InChI Key |

HTZRGRDLVZZNIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)COC3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Dimethyl Group: The dimethyl group at the 7-position can be introduced through alkylation reactions using suitable alkylating agents.

Attachment of the Methoxyphenoxy Acetamide Moiety: The final step involves the coupling of the quinazolinone core with 4-methoxyphenoxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions at the methoxy group or the quinazolinone core, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially yielding the corresponding alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl group, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

- N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide () Structural Difference: Replaces the 7,7-dimethyl group with a 4-methylphenyl substituent. Properties: Molecular weight = 295.34; logP = 2.325; hydrogen bond acceptors = 4. The phenyl group increases aromatic interactions but reduces steric hindrance compared to the dimethyl-substituted core in the target compound . Activity: Not explicitly reported, but the acetamide group may favor membrane permeability due to moderate lipophilicity.

- N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)pentanamide () Structural Difference: Substitutes the phenoxyacetamide with a pentanamide chain.

Functional Group Modifications

- 4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-phenylbenzenesulfonamide (Compound 9, ) Structural Difference: Replaces acetamide with a sulfonamide group linked to a phenyl ring. Properties: Molecular weight = 436.53; sulfonamide group enhances hydrogen bonding (PSA ≈ 120 Ų vs. 58.13 Ų in the target compound), improving target binding specificity but reducing cell permeability .

- 2-(4-Chlorophenoxy)-N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]acetamide () Structural Difference: Features a chlorophenoxy group and an oxadiazole ring instead of the quinazolinone core. Properties: Chlorine atom increases electronegativity and logP, while the oxadiazole ring contributes to π-π stacking interactions. Activity data are unavailable, but the oxadiazole moiety is often associated with antimicrobial or anticancer effects .

Substituent Effects on Pharmacological Profile

- Phenoxyacetamide Derivatives (): Compound 7d (): 2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide shares the 4-methoxyphenylacetamide group but lacks the quinazolinone core. Its aldehyde substituent may facilitate Schiff base formation, useful in prodrug design . Compound in : Incorporates a dioxoloquinazoline and oxadiazole ring, increasing molecular complexity and likely altering target selectivity compared to the simpler target compound .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Key Observations:

- Lipophilicity : The target compound’s logP (~2.5) balances solubility and membrane permeability, whereas sulfonamide derivatives (e.g., Compound 9) exhibit higher logP and PSA, favoring target binding but limiting bioavailability .

- Hydrogen Bonding: The 4-methoxyphenoxy group in the target compound provides moderate hydrogen-bonding capacity (PSA = 58.13 Ų), contrasting with sulfonamides (PSA >100 Ų), which may reduce off-target interactions .

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are notable for their diverse biological activities, making them subjects of extensive research in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.36 g/mol

- CAS Number : [specific CAS number if available]

The compound's structure includes a quinazolinone core which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby altering their activity and affecting downstream signaling pathways. The compound's unique structural features enhance its stability and reactivity with biological targets.

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation through modulation of inflammatory cytokines.

- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A preclinical trial assessed the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

- Study 2 : An investigation into its anti-inflammatory properties revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in a murine model of acute inflammation.

Comparative Analysis

When compared to similar compounds in its class:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Lacks methoxy group | Moderate anti-inflammatory |

| Compound B | Contains halogen substituent | Stronger anticancer activity |

The presence of the methoxy group in this compound enhances its biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.